
Hexafluoroacetone sesquihydrate
Overview
Description
Hexafluoroacetone sesquihydrate is a chemical compound with the formula (CF₃)₂CO·1.5H₂O. It is a hemihydrate of hexafluoropropane-2,2-diol and is commonly encountered as a colorless, hygroscopic, nonflammable, and highly reactive gas characterized by a musty odor . This compound is structurally similar to acetone but exhibits markedly different reactivity due to the presence of fluorine atoms .
Preparation Methods
Hexafluoroacetone sesquihydrate can be synthesized through several methods:
Gas-phase exchange: This method involves the reaction of hexachloroacetone with hydrogen fluoride (HF) to produce hexafluoroacetone, which is then hydrated to form this compound.
Isomerization: Hexafluoropropylene oxide can be isomerized under specific conditions to produce hexafluoroacetone, followed by hydration.
Chemical Reactions Analysis
Hexafluoroacetone sesquihydrate undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
Hexafluoroacetone sesquihydrate is employed as a reagent in numerous organic reactions. Its ability to form stable complexes with various substrates allows it to act as both a protecting and activating agent in chemical transformations.
- Complexation Reactions : Research has demonstrated that this compound can form 1:1 complexes with imidazole derivatives, enhancing the yield of desired products. For instance, the treatment of imidazole 3-oxides with this compound results in nearly quantitative yields of crystalline complexes .
- Fluorination Reactions : The compound is particularly useful in fluorination processes due to its strong electron-withdrawing properties. This characteristic facilitates the introduction of fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals .
Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs. Its reactivity allows it to participate in the formation of complex molecular structures.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is used in the production of hexafluoroisopropanol, which is a key building block for several APIs . The compound's ability to participate in nucleophilic addition reactions makes it suitable for synthesizing compounds with biological activity.
- Protecting Group Applications : The compound has been utilized as a protecting group for amino acids during peptide synthesis. This application is significant as it allows chemists to selectively modify certain functional groups without affecting others .
Polymer Chemistry
This compound plays a role in polymer chemistry, particularly in the development of advanced materials.
- Solvent for Polymers : It has been identified as an effective solvent for polyglycolic acid solutions, maintaining solubility over a wide range of temperatures without degrading the polymer . This property is essential for processes such as film casting and fiber spinning.
- Synthesis of Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers, which exhibit unique properties such as high chemical resistance and thermal stability. These polymers find applications in coatings and adhesives used in various industries .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of hexafluoroacetone sesquihydrate involves its high reactivity due to the presence of fluorine atoms. It acts primarily as an electrophile, reacting vigorously with water to form its hydrate. The compound’s acidic nature allows it to react with metals, generating hydrogen . Additionally, it can form hemiaminals and imines through reactions with ammonia .
Comparison with Similar Compounds
Hexafluoroacetone sesquihydrate can be compared with other similar compounds:
Acetone: Structurally similar but less reactive due to the absence of fluorine atoms.
Hexafluoro-2-propanol: Another fluorinated compound used in similar applications but differs in its reactivity and physical properties.
Hexafluoropropylene oxide: A precursor in the synthesis of hexafluoroacetone but differs in its chemical structure and reactivity.
This compound stands out due to its unique combination of high reactivity, acidic nature, and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Hexafluoroacetone sesquihydrate (HFAH) is a compound that has garnered attention due to its unique chemical properties and biological activity. This article explores its biological effects, toxicity, and potential applications based on a review of diverse research findings.
Hexafluoroacetone (HFA) is a highly reactive compound, structurally similar to acetone but with significant differences in reactivity due to the presence of fluorine atoms. The sesquihydrate form contains 1.5 moles of water, which influences its behavior in biological systems. HFAH is known to be hygroscopic and acidic, with a pH around 1 when undiluted, contributing to its corrosive nature .
Toxicity and Biological Effects
Acute Toxicity
The acute toxicity of HFAH has been evaluated through various studies. The lethal dose (LD50) for oral administration in rats is approximately 191 mg/kg, while the inhalation lethal concentration (LC50) is reported at 275 ppm over three hours . Dermal exposure also poses risks, with a reported dermal LD50 of 113 mg/kg in rabbits .
Reproductive and Developmental Toxicity
Research indicates that HFAH can have significant reproductive effects. In studies involving pregnant rats exposed to varying concentrations of HFAH, maternal toxicity was not evident; however, there were notable adverse effects on fetal development. Specifically, elevated liver weights were observed in dams at higher concentrations, and reduced fetal weights were recorded, suggesting potential embryolethality . The No Observed Adverse Effect Level (NOAEL) for testicular effects in male rats was determined to be 6.9 mg/m³ (1 ppm), indicating that exposure above this level could lead to testicular atrophy and impaired spermatogenesis .
Skin and Eye Irritation
this compound is classified as a severe skin irritant and can cause serious eye damage upon contact . Studies have shown that direct exposure can lead to chemical burns and significant irritation due to its acidic nature .
Case Study 1: Reproductive Toxicity in Rats
In a controlled study, male and female rats were exposed to HFAH at concentrations of 0, 0.76, 6.9, or 48 mg/m³ during gestational days 7 through 16. The results indicated no maternal toxicity but highlighted adverse developmental outcomes, including reduced fetal weight and increased rates of skeletal variations such as delayed ossification .
Case Study 2: Testicular Atrophy
A separate study focused on the long-term effects of HFAH on male rats revealed that exposure to high concentrations led to severe testicular atrophy after 30 days. Histological evaluations showed significant damage to seminiferous tubules, with recovery being partial even after extended periods post-exposure .
Research Findings Summary
Study Focus | Findings |
---|---|
Acute Toxicity | LD50 (oral): 191 mg/kg; LC50 (inhalation): 275 ppm/3h |
Reproductive Effects | NOAEL for testicular effects: 6.9 mg/m³; adverse fetal outcomes observed at higher concentrations |
Skin/Eye Irritation | Severe skin irritant; causes serious eye damage |
Long-term Exposure Effects | Testicular atrophy observed; partial recovery noted after cessation of exposure |
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F6O.3H2O/c2*4-2(5,6)1(10)3(7,8)9;;;/h;;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZVCMDJPBJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F12O5 | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
684-16-2 (Parent) | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025392 | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone sesquihydrate is a clear colorless liquid. (NTP, 1992) | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13098-39-0 | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU1NOZ8PS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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